molecular formula C11H15NO2 B3045673 Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl- CAS No. 111750-22-2

Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl-

Cat. No. B3045673
CAS RN: 111750-22-2
M. Wt: 193.24 g/mol
InChI Key: HJJOOMANUDKXLG-UHFFFAOYSA-N
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Description

Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl- is a chemical compound with the molecular formula C₁₂H₁₇NO₂ . It falls within the class of fentanyl analogues , which are derivatives of the potent synthetic opioid fentanyl. Fentanyl analogues exhibit structural variations that can significantly impact their pharmacological properties, including potency and efficacy .


Synthesis Analysis

The synthesis of this compound involves the modification of the fentanyl scaffold. While I don’t have specific details on the synthetic route for this particular compound, it likely follows principles of organic chemistry. Researchers may explore various methods, such as reductive amination, amidation, and functional group transformations, to achieve the desired structure. Further studies are needed to elucidate the precise synthetic pathway .


Molecular Structure Analysis

The molecular structure of Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl- consists of a propanamide backbone with an N-hydroxy group attached to the phenyl ring. The presence of the N-hydroxy moiety suggests potential interactions with enzymes or receptors, possibly affecting its pharmacological profile. Researchers can analyze the stereochemistry, bond angles, and intermolecular forces to understand its behavior .


Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. Researchers should investigate its behavior under various conditions, including acidic and basic environments, temperature variations, and exposure to other reagents. Hydrolysis, oxidation, and reduction reactions may provide insights into its stability and potential transformation pathways .

properties

IUPAC Name

N-hydroxy-2,2-dimethyl-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)10(13)12(14)9-7-5-4-6-8-9/h4-8,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJOOMANUDKXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448777
Record name Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl-

CAS RN

111750-22-2
Record name Propanamide, N-hydroxy-2,2-dimethyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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